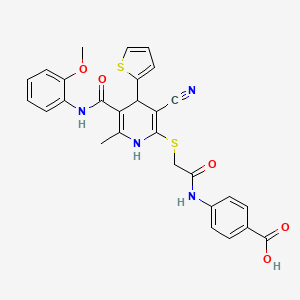

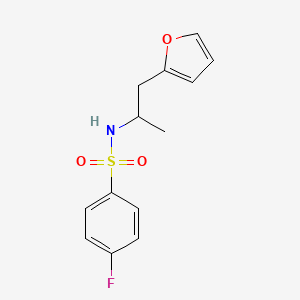

![molecular formula C17H18FN3O3 B2481056 8-fluoro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1903245-91-9](/img/structure/B2481056.png)

8-fluoro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related dipyrido[1,2-a:4,3-d]pyrimidin-11-one derivatives involves condensation reactions and catalytic reductions. For instance, Huber et al. (1987) describe the synthesis of dipyrido[1,2-a:4,3-d]pyrimidin-11-one derivatives through the condensation of 3-methoxycarbonyl-4-piperidones and 2-aminopyridines, followed by catalytic reduction or ring closure with 2-iminopiperidine (Huber et al., 1987). This method points to a versatile approach for synthesizing complex heterocycles, including those with the pyrano[2,3-d]pyrimidine core structure.

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives, including pyrazolo[1,5-a]pyrimidines and pyrano[2,3-d]pyrimidines, has been extensively studied through methods like X-ray crystallography. These studies reveal the intricate details of molecular conformations, bond lengths, and angles, crucial for understanding the chemical reactivity and interaction of these compounds with biological targets. For example, Xu et al. (2012) discuss the structural analysis of pyrazolo[1,5-a]pyrimidine derivatives using X-ray crystallography, providing insights into their potential interaction mechanisms (Xu et al., 2012).

科学的研究の応用

Importance in Synthetic Chemistry

The pyranopyrimidine core, including structures similar to 8-fluoro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, plays a crucial role in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Such compounds are extensively investigated for their applicability in creating diverse pharmaceuticals through innovative synthetic pathways employing various catalysts, highlighting their importance in drug development and synthetic chemistry (Parmar, Vala, & Patel, 2023).

Role in Cancer Treatment Development

Fluorinated pyrimidines, like the one , have contributed significantly to cancer treatment. The review of fluorine chemistry in the development of fluorinated pyrimidines (FPs) for precise cancer treatment emphasizes the importance of such compounds. The synthesis methods, including incorporation of isotopes for studying metabolism and biodistribution, alongside the exploration of FPs in disrupting nucleic acid structure and dynamics, underscore the pivotal role of fluorinated compounds in enhancing the efficacy of cancer treatments (Gmeiner, 2020).

Application in Inhibiting Enzymatic Functions

Research on pyrimidine derivatives, closely related to the compound of interest, highlights their utility in designing inhibitors for specific enzymes like the p38 mitogen-activated protein (MAP) kinase, which plays a role in proinflammatory cytokine release. Such studies contribute to our understanding of the structural requirements for creating selective enzyme inhibitors, potentially leading to new therapeutic approaches for diseases involving inflammation and cancer (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Synthesis and Characterization of Derivatives

The synthesis and in-vitro study of substituted 1,2,3,4 tetrahydropyrimidine derivatives further demonstrate the potential of such fluorinated compounds in exhibiting significant anti-inflammatory activity. This underscores the compound's relevance in designing new anti-inflammatory drugs and exploring their mechanisms of action (Gondkar, Deshmukh, & Chaudhari, 2013).

Importance in Optoelectronic Materials

Furthermore, the exploration of quinazolines and pyrimidines, including the compound , in the creation of novel optoelectronic materials highlights their significance beyond pharmaceutical applications. The development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, exemplifies the versatility and potential of such fluorinated compounds in advancing technology and material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

特性

IUPAC Name |

13-fluoro-5-(oxane-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c18-12-1-2-15-19-14-3-6-20(10-13(14)17(23)21(15)9-12)16(22)11-4-7-24-8-5-11/h1-2,9,11H,3-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVNZFONFBYSEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

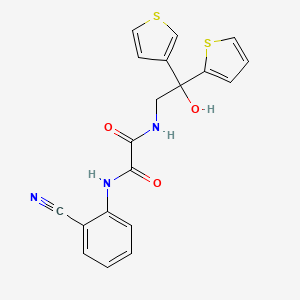

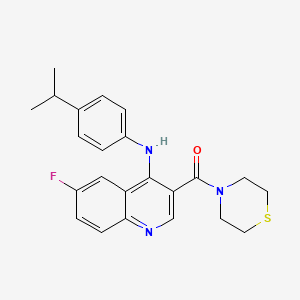

![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2480977.png)

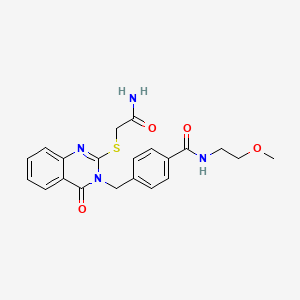

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2480978.png)

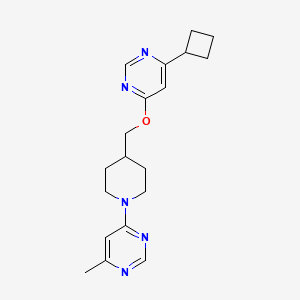

![6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2480983.png)

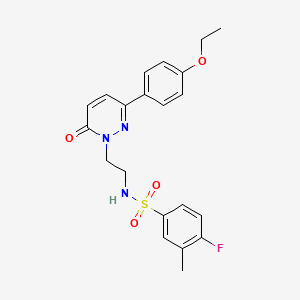

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2480990.png)

![8-(2-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2480994.png)

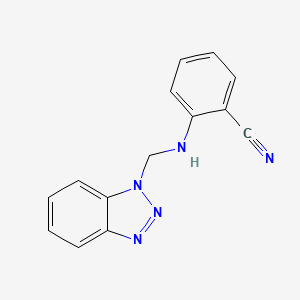

![N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480996.png)